molecular formula C7H7ClF3NO B13505307 2,4,5-Trifluoro-3-methoxyaniline hydrochloride

2,4,5-Trifluoro-3-methoxyaniline hydrochloride

Cat. No.: B13505307
M. Wt: 213.58 g/mol
InChI Key: XBLUGLCHVAKULQ-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxyaniline hydrochloride is a fluorinated aromatic amine compound It is characterized by the presence of three fluorine atoms and a methoxy group attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-3-methoxyaniline hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2,4,5-trifluoronitrobenzene with methanol in the presence of a base to form 2,4,5-trifluoro-3-methoxynitrobenzene. This intermediate is then reduced to 2,4,5-trifluoro-3-methoxyaniline using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-3-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,5-Trifluoro-3-methoxyaniline hydrochloride is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-3-methoxyaniline hydrochloride involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The methoxy group can also influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trifluoro-3-methoxyaniline hydrochloride is unique due to the combination of fluorine atoms and a methoxy group on the benzene ring, along with an amino group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H7ClF3NO

Molecular Weight

213.58 g/mol

IUPAC Name

2,4,5-trifluoro-3-methoxyaniline;hydrochloride

InChI

InChI=1S/C7H6F3NO.ClH/c1-12-7-5(9)3(8)2-4(11)6(7)10;/h2H,11H2,1H3;1H

InChI Key

XBLUGLCHVAKULQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1F)F)N)F.Cl

Origin of Product

United States

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